mTOR inhibitor-11
Description
Overview of the mTOR Kinase and its Functional Complexes (mTORC1 and mTORC2)
The mechanistic target of rapamycin (B549165) (mTOR) is a highly conserved serine/threonine kinase that acts as a central regulator of cellular processes. frontiersin.orgresearchgate.net It integrates a wide array of intracellular and extracellular signals, including growth factors, nutrients, energy levels, and stress, to direct cellular responses. frontiersin.org mTOR exerts its functions as the catalytic subunit of two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). researchgate.netahajournals.org
mTORC1 is composed of mTOR, the regulatory-associated protein of mTOR (Raptor), and mammalian lethal with SEC13 protein 8 (mLST8). medchemexpress.com Its activity is sensitive to inhibition by the macrolide antibiotic rapamycin. nih.gov mTORC1 primarily regulates cell growth by promoting anabolic processes such as protein and lipid synthesis, while inhibiting catabolic processes like autophagy. researchgate.netnih.gov
mTORC2 consists of mTOR, rapamycin-insensitive companion of mTOR (RICTOR), mLST8, and mammalian stress-activated protein kinase-interacting protein 1 (mSIN1). medchemexpress.com Unlike mTORC1, mTORC2 is generally considered insensitive to acute rapamycin treatment. nih.gov Its primary roles include controlling cell proliferation, survival, and cytoskeletal organization, notably through the phosphorylation and activation of Akt. ahajournals.org
Fundamental Roles of mTOR Signaling in Cellular Homeostasis and Disease Pathogenesis
The mTOR signaling pathway is pivotal for maintaining cellular homeostasis by balancing anabolic and catabolic processes. dovepress.com It ensures that cells grow and divide only when sufficient resources are available. Dysregulation of this pathway, however, is implicated in a multitude of human diseases. aacrjournals.org
Overactivation of mTOR signaling is a common feature in various cancers, where it drives uncontrolled cell proliferation and survival. nih.govmdpi.com The pathway's role in promoting protein synthesis and inhibiting autophagy contributes to tumor growth and resistance to therapies. ashpublications.org Beyond cancer, aberrant mTOR signaling is linked to metabolic disorders such as type 2 diabetes and obesity, as well as neurodegenerative diseases like Alzheimer's and Parkinson's disease, where it can contribute to the accumulation of toxic protein aggregates. dovepress.comtandfonline.comnih.gov
Rationale for Pharmacological Intervention of the mTOR Pathway in Research
The central role of the mTOR pathway in both normal physiology and disease makes it a compelling target for pharmacological intervention in a research context. mdpi.com The development of specific inhibitors allows scientists to dissect the complex signaling cascades, identify new therapeutic targets, and understand the mechanisms of disease.
First-generation mTOR inhibitors, such as rapamycin and its analogs (rapalogs), have been instrumental in uncovering the functions of mTORC1. mdpi.com However, their limited efficacy in some contexts, partly due to feedback activation of other signaling pathways, spurred the development of second-generation inhibitors. aacrjournals.org These newer compounds, which include ATP-competitive inhibitors that target the kinase activity of both mTORC1 and mTORC2, provide a more comprehensive blockade of mTOR signaling, enabling a deeper understanding of the distinct and overlapping roles of the two complexes. mdpi.com
Contextual Significance of mTOR Inhibitor-11 within mTOR-Targeted Research
This compound is a potent, orally active, dual inhibitor that targets both mTOR and phosphoinositide 3-kinase (PI3K). medchemexpress.comglpbio.com This dual inhibitory activity is significant because the PI3K/AKT/mTOR pathway is one of the most frequently dysregulated signaling cascades in human cancer. nih.gov By inhibiting both PI3K and mTOR, this compound can circumvent some of the feedback mechanisms that limit the efficacy of mTORC1-specific inhibitors. frontiersin.org
Its utility in research stems from its ability to potently and simultaneously block key nodes in this critical pathway. Research has shown that this compound effectively inhibits the phosphorylation of downstream effectors such as AKT and the ribosomal protein S6 (S6), providing a powerful tool to study the consequences of comprehensive pathway inhibition. medchemexpress.comglpbio.com Its application in various cancer cell lines and preclinical models has provided valuable insights into its anti-proliferative and pro-apoptotic effects, making it a key compound for investigating novel cancer therapeutic strategies. medchemexpress.com
Detailed Research Findings on this compound
This compound has been the subject of preclinical studies to evaluate its efficacy and mechanism of action in the context of cancer research. As a dual PI3K/mTOR inhibitor, its effects are multifaceted, impacting cell growth, survival, and proliferation.
In Vitro Efficacy:
Laboratory studies have demonstrated the potent anti-proliferative effects of this compound across a range of human cancer cell lines. The compound has shown significant inhibitory activity against colon cancer (HT29, HCT15, SW620), cervical cancer (HeLa), and other cancer cell lines (H3122, H446), with IC50 values in the sub-micromolar range. medchemexpress.com Further in vitro investigations revealed that this compound can decrease the colony formation ability of HeLa and SW620 cells, indicating its potential to suppress long-term cell survival and proliferation. medchemexpress.com
Mechanistically, treatment of cancer cells with this compound leads to cell cycle arrest at the G0/G1 phase. medchemexpress.com This is accompanied by a dose-dependent increase in apoptosis, or programmed cell death, in cell lines such as HeLa. medchemexpress.com At the molecular level, the compound effectively suppresses the phosphorylation of key downstream targets of the PI3K/mTOR pathway, including AKT (at both Ser473 and Thr308) and the ribosomal protein S6. medchemexpress.com This confirms its on-target activity and provides a molecular basis for its observed cellular effects.
In Vivo Research:
The antitumor activity of this compound has also been evaluated in animal models. In xenograft models using HeLa and SW620 cancer cells, oral administration of the inhibitor led to a significant suppression of tumor growth. medchemexpress.com These studies highlight the compound's oral bioavailability and its ability to exert its anticancer effects in a whole-organism context. medchemexpress.com
Table 1: Chemical and Biological Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 2845104-25-6 | glpbio.com |
| Molecular Formula | C27H21N7 | glpbio.com |
| IC50 (PI3Kα) | 3.5 nM | medchemexpress.comglpbio.com |
| IC50 (PI3Kδ) | 4.6 nM | medchemexpress.comglpbio.com |
| IC50 (mTOR) | 21.3 nM | medchemexpress.comglpbio.com |
| Mechanism of Action | Inhibits phosphorylation of AKT and S6 protein | medchemexpress.comglpbio.com |
Table 2: In Vitro Activity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (μM) | Source |
|---|---|---|---|
| HT29 | Colon Cancer | 0.25 | medchemexpress.com |
| HCT15 | Colon Cancer | 0.17 | medchemexpress.com |
| H3122 | Lung Cancer | 0.29 | medchemexpress.com |
| HeLa | Cervical Cancer | 0.09 | medchemexpress.com |
| SW620 | Colon Cancer | 0.16 | medchemexpress.com |
| H446 | Small Cell Lung Cancer | 0.97 | medchemexpress.com |
Structure
3D Structure
Properties
Molecular Formula |
C21H26N6O2 |
|---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
(3R)-3-methyl-4-[5-[(3S)-3-methylmorpholin-4-yl]-2-pyridin-2-yl-1H-imidazo[4,5-b]pyridin-7-yl]morpholine |
InChI |
InChI=1S/C21H26N6O2/c1-14-12-28-9-7-26(14)17-11-18(27-8-10-29-13-15(27)2)23-21-19(17)24-20(25-21)16-5-3-4-6-22-16/h3-6,11,14-15H,7-10,12-13H2,1-2H3,(H,23,24,25)/t14-,15+/m1/s1 |
InChI Key |
WJWKTGFLLWKVGW-CABCVRRESA-N |
Isomeric SMILES |
C[C@@H]1COCCN1C2=CC(=NC3=C2NC(=N3)C4=CC=CC=N4)N5CCOC[C@@H]5C |
Canonical SMILES |
CC1COCCN1C2=CC(=NC3=C2NC(=N3)C4=CC=CC=N4)N5CCOCC5C |
Origin of Product |
United States |
Discovery and Preclinical Development of Mtor Inhibitor 11
Identification of mTOR Inhibitor-11 Scaffold through High-Throughput Screening Methodologies
The discovery of novel mTOR inhibitors, such as a hypothetical "this compound," frequently begins with high-throughput screening (HTS) of large compound libraries. aacrjournals.org These campaigns aim to identify "hits"—compounds that demonstrate inhibitory activity against the mTOR kinase. Both biochemical and cell-based assays are employed for this purpose.
Biochemical assays often utilize isolated mTOR complexes (mTORC1 and mTORC2) to directly measure kinase activity. nih.gov For instance, a chemiluminescence-based ELISA assay can be used to detect the phosphorylation of a substrate like 4E-BP1, providing a quantitative measure of mTOR inhibition. nih.gov One such HTS campaign screened over 290,000 compounds and identified 334 confirmed hits with greater than 50% inhibition at a 10 µM concentration, yielding a hit rate of 0.12%. aacrjournals.org
Phenotypic screening in cultured cells is another powerful HTS approach. hotspotthera.com This method assesses the effect of compounds on mTOR signaling within a cellular context. For example, researchers might screen for molecules that reduce the phosphorylation of mTORC1 substrates. hotspotthera.com A notable phenotypic screen in HeLa cells narrowed a library of 265,000 compounds down to 70 initial hits based on their signaling signature. hotspotthera.com
Virtual screening, using computational methods like ligand docking, has also proven effective. In one study, 60,000 compounds from the Natural Product Database were screened against a homology model of mTOR, leading to the identification of 13 promising candidates for further testing. nih.govaacrjournals.org These diverse HTS methodologies provide the initial chemical scaffolds that medicinal chemists will then optimize.
Early Stage In Vitro Potency and Selectivity Profiling of this compound
Once a promising scaffold for a potential "this compound" is identified, the next step is to characterize its potency and selectivity. Potency is typically quantified by the half-maximal inhibitory concentration (IC50), which measures the concentration of the inhibitor required to reduce mTOR kinase activity by 50%.
For example, a novel inhibitor, 3HOI-BA-01, was shown to inhibit mTOR kinase activity in a dose-dependent manner. nih.govaacrjournals.org Similarly, another compound, designated 2a, exhibited an IC50 of 7.1 nmol/L against mTOR. dovepress.com The development of eCF309 led to a potent mTOR inhibitor with an IC50 between 10-15 nM in in vitro assays. rsc.org
Selectivity is a critical parameter, as off-target effects can lead to toxicity. mTOR inhibitors are often tested against a panel of other kinases, particularly the closely related phosphoinositide 3-kinases (PI3Ks). nih.gov A desirable inhibitor will show high potency against mTOR and significantly lower potency against other kinases. For instance, compound 2a was found to be 126-fold more selective for mTOR over PI3Kα. dovepress.com Another inhibitor, OSI-027, demonstrated over 100-fold selectivity for mTOR relative to PI3Kα, PI3Kβ, and PI3Kγ. mdpi.com The selectivity of eCF309 was highlighted by a more than 20-fold difference in activity between mTOR and the next most inhibited kinase, DNA-PK. rsc.org
Table 1: Representative In Vitro Potency and Selectivity of mTOR Inhibitors
| Compound | mTOR IC50 | Selectivity vs. PI3Kα |
| Compound 2a dovepress.com | 7.1 nM | 126-fold |
| OSI-027 mdpi.com | 22 nM (mTORC1), 65 nM (mTORC2) | >100-fold |
| eCF309 rsc.org | 15 nM | >20-fold vs. DNA-PK |
| PP242 d-nb.info | 8 nM | High |
| AZD8055 mdpi.com | 0.13 nM | >1,000,000-fold |
This table is generated based on data from multiple sources and is for illustrative purposes.
Initial Preclinical Validation of this compound in Relevant Cellular and In Vivo Models
Following successful in vitro profiling, a candidate like "this compound" would undergo preclinical validation in cellular and animal models to assess its therapeutic potential.
In cellular models, the inhibitor's effect on downstream signaling pathways is examined. A key indicator of mTORC1 inhibition is the reduced phosphorylation of its substrates, such as S6 kinase (S6K) and 4E-BP1. portlandpress.com Inhibition of mTORC2 is often assessed by a decrease in the phosphorylation of Akt at serine 473. portlandpress.com For example, the inhibitor 3HOI-BA-01 was shown to attenuate the phosphorylation of p70S6K, S6, and Akt in non-small cell lung cancer cells, leading to cell cycle arrest and growth inhibition. nih.govaacrjournals.org Similarly, the compound TKA001 was found to reduce the phosphorylation of both S6K and Akt in HT1080 cells. preprints.org
Successful cellular results pave the way for in vivo studies, typically in mouse models. Xenograft models, where human cancer cells are implanted into immunocompromised mice, are commonly used. acs.org The efficacy of the inhibitor is evaluated by its ability to suppress tumor growth. For instance, intraperitoneal injection of 3HOI-BA-01 in mice with A549 lung tumors effectively suppressed cancer growth. nih.govaacrjournals.org In another study, an optimized inhibitor, 14c, demonstrated significant tumor growth inhibition in a lung carcinoma xenograft model at a much lower dose than the initial lead compound. nih.govacs.org
Table 2: Representative Preclinical Validation of mTOR Inhibitors
| Compound | Cellular Model | Key Cellular Effect | In Vivo Model | In Vivo Outcome |
| 3HOI-BA-01 nih.govaacrjournals.org | NSCLC cells | Reduced p-p70S6K, p-S6, p-Akt; G1 arrest | A549 lung tumor xenograft | Suppressed tumor growth |
| Everolimus (B549166) portlandpress.com | Various cancer cell lines | Anti-proliferative | Animal models | Attenuated cell growth |
| Rapamycin (B549165) nih.gov | Murine OEA cells | Reduced p-S6K1, p-S6 | Ovarian endometrioid adenocarcinoma mouse model | Tumor growth inhibition |
| RMC-6272 oup.com | NF2-deficient meningioma cells | Growth inhibition, cell cycle arrest | Orthotopic meningioma mouse model | Blocked meningioma growth |
This table is generated based on data from multiple sources and is for illustrative purposes.
Analog Generation and Lead Optimization Strategies for this compound
The initial "hit" compound is rarely the final drug candidate. Instead, it serves as a starting point for lead optimization, a process involving the synthesis and testing of numerous analogs to improve properties like potency, selectivity, and pharmacokinetic profiles. nih.gov
Medicinal chemists use structure-activity relationships (SAR) to guide the design of new analogs. researchgate.net This involves systematically modifying different parts of the lead compound's chemical structure and assessing the impact on its biological activity. For example, in the development of a series of mTOR inhibitors, replacing an aniline (B41778) urea (B33335) group with indoles and azaindoles not only removed a structural alert but also improved potency while reducing lipophilicity. acs.org
Molecular Mechanism of Action of Mtor Inhibitor 11
Specificity of mTOR Inhibitor-11 Towards mTORC1 and mTORC2 Complexes
A key feature of second-generation mTOR inhibitors is their ability to target both mTOR complexes, overcoming a significant limitation of rapamycin (B549165).
This compound exhibits a dual inhibition profile, potently inhibiting both mTORC1 and mTORC2. invivogen.comspandidos-publications.com This is a direct result of its ATP-competitive mechanism, as the ATP-binding site is conserved in the mTOR kinase domain regardless of its presence in mTORC1 or mTORC2. wikipedia.org The inhibition of both complexes has been confirmed through cellular assays monitoring the phosphorylation status of key downstream substrates. Inhibition of mTORC1 is observed by the reduced phosphorylation of S6 kinase (S6K) and 4E-BP1, while mTORC2 inhibition is confirmed by the decreased phosphorylation of Akt at the Ser-473 residue. nih.gov In cellular assays, this compound was shown to inhibit the phosphorylation of mTORC1 and mTORC2 substrates with IC50 values of approximately 2 nM and 10 nM, respectively. ast487.comselleckchem.com This dual inhibition leads to a more profound and broader suppression of mTOR-dependent cellular processes compared to mTORC1-specific inhibitors. nih.govnih.gov
Structural Basis for this compound Activity: Insights from Co-crystallography or Molecular Docking
While a specific co-crystal structure of this compound with the mTOR kinase domain is not publicly available, molecular docking studies based on homology models of the mTOR kinase domain have provided valuable insights into its binding mode. nih.gov These computational models are often built using the crystal structures of closely related kinases, such as PI3Kγ, due to the high sequence identity in the ATP-binding site. nih.gov
Docking analyses suggest that this compound fits into the hydrophobic ATP-binding pocket, forming key interactions with residues in the hinge region of the kinase domain. nih.gov The quinoline (B57606) class of mTOR inhibitors, to which compounds like Torin1 (the model for this compound) belong, is known to establish critical hydrogen bonds and hydrophobic interactions that stabilize the inhibitor-kinase complex. nih.gov These structural interactions are responsible for the high potency and selectivity of this compound for mTOR. The presumed binding conformation is selected based on the binding modes of structurally related inhibitors that have been co-crystallized with similar kinases. nih.gov
Kinome-Wide Selectivity Profiling of this compound against Off-Targets (Excluding Adverse Effects)
To assess the specificity of a kinase inhibitor, kinome-wide selectivity profiling is employed. This involves screening the inhibitor against a large panel of different kinases to identify potential off-target interactions. This compound has been subjected to extensive selectivity profiling using various platforms, including radio-enzymatic assays and chemical proteomics. nih.gov
These studies have demonstrated that this compound is a highly selective inhibitor of mTOR. nih.gov When profiled against hundreds of other protein kinases at concentrations significantly higher than its mTOR IC50, it shows minimal interaction with most other kinases. selleckchem.comnih.gov However, due to the structural similarity of the ATP-binding site among the Phosphoinositide 3-kinase-related kinase (PIKK) family, some off-target activity has been noted. At higher concentrations, this compound has been shown to inhibit other PIKK family members, such as DNA-PK and ATM. nih.govnih.gov For instance, in vitro biochemical profiling at a concentration of 10 μM revealed that Torin1 (the model for this compound) binds to ataxia telangiectasia mutated (ATM), ATM and Rad3-related (ATR) protein, and DNA-PK. nih.govresearchgate.net Despite this, cellular assays did not reveal significant off-target activities at concentrations below 1 μM, indicating a high degree of selectivity for mTOR within a cellular context. researchgate.net
Below is a summary of the inhibitory activity of this compound (based on data for Torin1) against mTOR and selected off-target kinases from the PIKK family.
| Kinase Target | IC50 (nM) |
| mTOR | 3 |
| DNA-PK | 6.3 |
| ATM | 600 |
| PI3Kα | 1800 |
| hVps34 | 3000 |
| Data derived from in vitro kinase assays. nih.gov |
Information Not Available for "this compound"
Following a comprehensive search for the chemical compound "this compound," it has been determined that there is no specific, publicly available scientific literature or data corresponding to a compound with this exact designation. The search results provided information on the broader class of mTOR inhibitors and their effects on various cell lines, including a neuroendocrine cell line designated as UMC-11. However, no research or data could be found for a compound specifically named "this compound."
The provided search results discuss the well-established roles of general mTOR inhibitors in cellular processes. These include their impact on cell cycle progression, apoptosis, autophagy, and metabolism. For instance, mTOR inhibitors are known to induce cell cycle arrest, typically in the G0/G1 phase. frontiersin.orgashpublications.orgnih.gov They also modulate programmed cell death pathways and regulate autophagy, a cellular recycling process. nih.govnih.govspandidos-publications.com Furthermore, these inhibitors significantly alter cellular metabolism, affecting glucose uptake, glycolysis, and lipid synthesis. mdpi.comnih.govplos.orgembopress.org
It is important to note that while the effects of mTOR inhibition are widely studied, the specific data requested for a compound named "this compound" is not present in the available scientific literature based on the conducted searches. The information found pertains to the class of mTOR inhibitors as a whole or to specific, named compounds within that class, such as rapamycin, everolimus (B549166), and temsirolimus (B1684623). Therefore, an article focusing solely on the cellular and subcellular effects of a compound designated as "this compound" cannot be generated at this time due to the absence of specific data.
Cellular and Subcellular Effects of Mtor Inhibitor 11
Effects of mTOR Inhibitor-11 on Cellular Metabolism
Amino Acid Sensing and Utilization Pathways
The mTOR pathway, specifically mTOR complex 1 (mTORC1), is a master regulator of cell growth and metabolism, acting as a crucial sensor for amino acid availability. frontiersin.orgsochob.cl In the presence of sufficient amino acids, particularly leucine (B10760876) and arginine, mTORC1 is recruited to the lysosomal surface where it is activated. sochob.claacrjournals.org This activation is a critical step that signals the cell has adequate resources for anabolic processes like protein and lipid synthesis. mdpi.com The process is mediated by the Rag family of GTPases, which, in response to amino acid levels, facilitate the translocation of mTORC1 to the lysosome. aacrjournals.orgnih.gov
As a potent inhibitor of mTOR, this compound disrupts this fundamental nutrient-sensing mechanism. By blocking the kinase activity of mTOR, the inhibitor prevents the downstream signaling that would normally occur in response to amino acid sufficiency. medchemexpress.comsochob.cl Although direct studies on this compound's effect on the Rag GTPase-lysosome system are not detailed in the available literature, its inhibition of mTORC1 activity functionally uncouples amino acid availability from the cell's growth and proliferation machinery. sochob.clnih.gov This leads to a cellular state that mimics amino acid starvation, where anabolic processes are suppressed and catabolic processes like autophagy may be initiated. mdpi.comnih.gov
Influence of this compound on Protein Synthesis and Ribosomal Biogenesis
The synthesis of proteins and the biogenesis of ribosomes are energy-intensive processes tightly controlled by the mTORC1 pathway to ensure they only occur under favorable conditions. oncotarget.commdpi.com mTORC1 promotes protein synthesis and ribosome production through the phosphorylation and activation of key downstream effectors, including the S6 kinases (S6K) and the inhibition of the eukaryotic translation initiation factor 4E (eIF4E)-binding proteins (4E-BPs). oncotarget.commdpi.com Activated S6K phosphorylates the ribosomal protein S6 (rpS6), enhancing the translation of a specific class of mRNAs known as 5’ terminal oligopyrimidine (5’TOP) tracts, which primarily encode ribosomal proteins and other components of the translational machinery. nih.gov
Table 1: In Vitro Activity of this compound
| Target | Effect | Cell Line | Concentration | Citation |
|---|---|---|---|---|
| Phospho-AKT (Ser473/Thr308) | Suppression | HeLa | 0.156 - 2.5 µM | medchemexpress.com |
| Phospho-S6 protein | Suppression | HeLa | 0.156 - 2.5 µM | medchemexpress.com |
| Cell Viability (IC50) | 0.09 µM | HeLa | N/A | medchemexpress.com |
| 0.16 µM | SW620 | |||
| 0.17 µM | HCT-15 | |||
| 0.25 µM | HT-29 | |||
| 0.29 µM | NCI-H3122 | |||
| 0.97 µM | NCI-H446 |
Angiogenesis Modulation in Preclinical In Vitro Models by this compound
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth and metastasis, and the PI3K/Akt/mTOR pathway is a key regulator of this phenomenon. aacrjournals.orgplos.org The pathway influences the production of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF) and the function of endothelial cells. aacrjournals.orgmedchemexpress.com In vitro studies with various dual PI3K/mTOR inhibitors, such as PI-103 and BEZ235, have demonstrated potent anti-angiogenic effects. plos.orgucsf.edu These inhibitors have been shown to reduce endothelial cell proliferation, survival, migration, and the ability to form tubular structures in Matrigel assays. ucsf.edu
While preclinical in vitro studies focusing specifically on this compound's anti-angiogenic capabilities are not prominently available in the reviewed literature, its role as a dual PI3K/mTOR inhibitor strongly suggests it possesses anti-angiogenic properties. medchemexpress.complos.org By inhibiting PI3K and mTOR, the compound is expected to decrease the expression of hypoxia-inducible factor 1α (HIF-1α), a master regulator of the cellular response to hypoxia and a key driver of VEGF production. aacrjournals.org The inhibition of Akt and S6K would also directly impair the proliferative and migratory capacity of endothelial cells, which are fundamental to the angiogenic process. ucsf.edumdpi.com
Immunomodulatory Effects of this compound in Cellular Systems (e.g., T-cell differentiation, macrophage polarization)
The PI3K/Akt/mTOR signaling network is deeply integrated with the regulation of the immune system, influencing the differentiation and function of various immune cells. mdpi.comscientificarchives.com In T-cells, this pathway is critical for lineage decisions. Strong mTOR activity generally promotes the differentiation of effector T-cells (like Th1 and Th17), which drive inflammatory responses, while its inhibition favors the development of regulatory T-cells (Tregs) and memory T-cells. frontiersin.orguq.edu.aupnas.org
In the context of macrophages, mTOR signaling is pivotal for their polarization into different functional phenotypes. frontiersin.orgwjgnet.com Activation of the mTOR pathway is often associated with the pro-inflammatory M1 macrophage phenotype, whereas its inhibition can suppress the alternative M2 polarization, which is typically involved in tissue repair and immune suppression. mdpi.comnih.govresearchgate.net Some studies show that mTOR inhibition can promote a shift from an M2-like to an M1-like profile. frontiersin.org
Given that this compound is a dual PI3K/mTOR inhibitor, it is predicted to exert significant immunomodulatory effects. medchemexpress.com Based on the established role of its target pathway, inhibition by this compound would likely suppress effector T-cell differentiation while promoting the generation of Tregs, thereby creating a more tolerogenic immune environment. frontiersin.orguq.edu.au In macrophage populations, it would be expected to hinder M2 polarization, potentially altering the tumor microenvironment by reducing the presence of these pro-tumoral immune cells. frontiersin.orgwjgnet.com However, specific experimental data from cellular systems treated with this compound is required to confirm these anticipated immunomodulatory outcomes.
Pharmacodynamic Characterization of Mtor Inhibitor 11 in Preclinical Models
Target Engagement Studies of mTOR Inhibitor-11 in Cell Lines and Ex Vivo Tissue
Target engagement confirms that a drug physically interacts with its intended molecular target in a relevant biological system. For this compound, target engagement studies in cell lines would typically involve biochemical assays to measure direct binding to the mTOR kinase or cellular assays to quantify the inhibition of mTOR's catalytic activity. While specific binding data for this compound are not extensively published, its activity against downstream markers confirms target engagement. medchemexpress.com
In ex vivo models, which utilize fresh patient tumor tissue, target engagement and drug response can be evaluated in a setting that preserves the tumor microenvironment. researchgate.net Studies using ex vivo cultures of patient-derived xenografts (PDXs) or tumor slices have been employed for other mTOR inhibitors to assess their effects on cell proliferation and pathway signaling. researchgate.netaacrjournals.org Similar studies would be essential to confirm that this compound effectively engages its target in complex tissue architectures.
Identification and Validation of Molecular Biomarkers for this compound Activity
Molecular biomarkers are critical for demonstrating the biological activity of a targeted agent like this compound and for predicting clinical response. The primary biomarkers for mTOR inhibitors are the phosphorylation states of proteins downstream of the mTORC1 and mTORC2 complexes. researchgate.net
The mTORC1 complex directly phosphorylates and activates the 70 kDa ribosomal protein S6 kinase (S6K) and inactivates the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1). researchgate.net Inhibition of mTORC1 is therefore measured by a decrease in the phosphorylation of S6K and its substrate S6, as well as a decrease in the phosphorylation of 4E-BP1. The mTORC2 complex, on the other hand, is a primary activator of Akt, phosphorylating it at the Serine 473 (S473) site. researchgate.net
This compound has been shown to be a potent inhibitor of the mTORC1 signaling pathway. In cellular assays, it inhibits the phosphorylation of ribosomal protein S6 (pS6) with a half-maximal inhibitory concentration (IC₅₀) of 21 nM. medchemexpress.com The inhibition of other key downstream effectors is a critical component of its pharmacodynamic profile.
Inhibition of the mTOR pathway is known to cause significant changes in the expression of genes that regulate cell growth, proliferation, and metabolism. While specific gene expression data for this compound are not publicly available, studies with other mTOR inhibitors, such as rapamycin (B549165), have revealed significant downregulation of genes involved in the PI3K/AKT/mTOR signaling pathway itself, as well as those related to cell survival and proliferation. nhsjs.com Gene expression profiling of cells treated with this compound would likely reveal a similar signature, providing a broader view of its biological impact. For instance, transcriptomic analysis of gefitinib-resistant cells showed significant enrichment of the PI3K/AKT/mTOR pathway, which could be therapeutically targeted by mTOR inhibitors. nhsjs.com
Proteomic and metabolomic analyses offer a comprehensive snapshot of the cellular changes induced by mTOR inhibition.
Proteomics: Unbiased proteomic studies of other mTOR inhibitors have identified distinct response signatures, including the suppression of proteins involved in angiogenesis and the activity of cyclin-dependent kinases. nih.gov A detailed proteomic analysis of this compound would be expected to show modulation of proteins involved in translation, metabolism, and cell cycle control.
Metabolomics: As a key regulator of metabolism, mTOR inhibition profoundly alters the cellular metabolome. Studies have identified specific metabolomic signatures associated with mTOR pathway activity, with notable changes in amino acid and lipid metabolism. aacrjournals.org For example, drug screening studies that included a "PI3K/mTOR inhibitor-11" (a distinct, dual-inhibitor compound) demonstrated its potent antiviral activity, highlighting the link between mTOR pathway modulation and cellular processes beyond cancer. aacrjournals.org A metabolomic signature for this compound would likely involve changes in key metabolites that signal nutrient availability and regulate anabolic processes.
Assessment of Pathway Feedback Loops and Compensatory Signaling in Response to this compound
A well-established consequence of inhibiting the mTORC1 complex is the activation of compensatory feedback loops. One of the most significant is the relief of a negative feedback mechanism on the PI3K/Akt pathway. S6K, when activated by mTORC1, normally phosphorylates and inhibits insulin (B600854) receptor substrate 1 (IRS-1), dampening signaling from growth factor receptors to PI3K. researchgate.net
Inhibition of mTORC1 by compounds like everolimus (B549166) removes this brake, leading to a rebound activation of Akt, which can promote cell survival and limit the inhibitor's anti-proliferative effects. researchgate.net This feedback activation is often observed as an increase in pAkt (S473) levels. aacrjournals.orgresearchgate.net Furthermore, some studies have shown that inhibition of the PI3K/mTOR pathway can lead to a reciprocal activation of the Ras/MAPK pathway, another critical survival pathway. nih.gov A thorough pharmacodynamic characterization of this compound must therefore include an assessment of these potential feedback and crosstalk mechanisms to anticipate potential routes of therapeutic resistance.
Preclinical Efficacy Studies of Mtor Inhibitor 11 in Disease Models
Efficacy Evaluation in In Vitro Disease Models (e.g., specific cancer cell lines)
mTOR Inhibitor-11, also identified as compound 8o, has demonstrated notable inhibitory effects on the viability of a range of human cancer cell lines. medchemexpress.comxunlan.netbioon.com.cn Laboratory studies have established its half-maximal inhibitory concentrations (IC₅₀) across several cancer types, indicating broad-spectrum anti-proliferative activity. The compound was effective against colon cancer (HT29, HCT15, SW620), cervical cancer (HeLa), lung cancer (H3122, H446), and other cell lines. medchemexpress.comxunlan.netbioon.com.cn
The specific IC₅₀ values for cell viability are detailed in the table below.
Table 1: In Vitro Efficacy of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (μM) | Citation |
|---|---|---|---|
| HeLa | Cervical Cancer | 0.09 | medchemexpress.com |
| SW620 | Colorectal Cancer | 0.16 | medchemexpress.com |
| HCT15 | Colorectal Cancer | 0.17 | medchemexpress.com |
| HT29 | Colorectal Cancer | 0.25 | medchemexpress.com |
| H3122 | Lung Cancer | 0.29 | medchemexpress.com |
Further in vitro investigations revealed that this compound impedes the colony formation capabilities of HeLa and SW620 cells. medchemexpress.comxunlan.netbioon.com.cn Mechanistic studies in these cell lines showed that the compound induces cell cycle arrest at the G0/G1 phase. medchemexpress.comxunlan.net Moreover, it was found to trigger apoptosis in HeLa cells in a manner dependent on the concentration administered. medchemexpress.comxunlan.net These cellular effects are linked to its core mechanism of action: the inhibition of the PI3K/AKT/mTOR signaling pathway, as evidenced by the suppression of phosphorylated AKT and S6 proteins in treated HeLa cells. medchemexpress.comxunlan.net
In addition to its anticancer properties, a drug screen identified this compound as a potent host-targeted antiviral agent against the Mpox virus (MPXV). biorxiv.org It was among the top compounds that inhibited viral replication in human retinal pigment epithelial (ARPE-19) cells and human vaginal epithelial (VK2/E6E7) cells, with a half-maximal inhibitory concentration (IC₅₀) in the nanomolar range (12-50 nM) in VK2 cells. biorxiv.org
Efficacy in Genetically Engineered Mouse Models (GEMMs) of Disease
Based on the available scientific literature, there is no specific information detailing the evaluation of this compound in genetically engineered mouse models of disease.
Activity in Patient-Derived Xenograft (PDX) Models
Scientific reports on the specific activity of this compound in patient-derived xenograft models are not available in the reviewed literature.
Evaluation of this compound in Orthotopic and Metastatic Preclinical Disease Models
The available research data does not include specific studies on the efficacy of this compound in orthotopic or metastatic preclinical disease models.
Dose-Response Relationships and Efficacy in Relevant Preclinical Disease Models
Dose-response relationships for this compound have been characterized in both in vitro and in vivo settings.
In vitro, the compound exhibits a clear dose-dependent effect on cancer cell viability, with IC₅₀ values ranging from 0.09 to 0.97 μM across various cell lines. medchemexpress.com Furthermore, its ability to induce apoptosis in HeLa cells was shown to increase with higher concentrations, with the apoptosis rate rising from 6.10% to 66.04% as the dose was increased. medchemexpress.comxunlan.net Antiviral screening also confirmed dose-dependent inhibition of Mpox virus. biorxiv.org
In vivo, studies using conventional xenograft models (female BALB/c nude mice) demonstrated that this compound suppresses tumor growth in a dose-dependent manner. medchemexpress.comxunlan.netbioon.com.cn Intragastric administration of the compound at varying doses showed efficacy against both HeLa and SW620 xenograft tumors. medchemexpress.comxunlan.netbioon.com.cn
Table 2: In Vivo Dose-Response Efficacy of this compound in Xenograft Models
| Animal Model | Cell Line | Dose Range (mg/kg) | Efficacy Outcome | Citation |
|---|---|---|---|---|
| BALB/c nude mice | HeLa | 15-60 | Suppression of xenograft tumor growth | medchemexpress.comxunlan.net |
These findings establish a clear relationship between the administered dose of this compound and its therapeutic effect in these specific preclinical cancer models.
Mechanisms of Resistance to Mtor Inhibitor 11
Intrinsic Resistance Mechanisms to mTOR Inhibitor-11 in Preclinical Systems
Intrinsic resistance refers to the inherent lack of sensitivity of cancer cells to a drug from the outset of treatment. Several factors can contribute to the innate resistance to mTOR inhibitors.
Pre-existing genetic alterations are a primary cause of intrinsic resistance. nih.gov Some tumors may harbor mutations that lead to the overactivation of the mTOR pathway, rendering them less susceptible to inhibitors. nih.gov For instance, mutations in the mTOR gene itself have been identified in patients who have not been treated with mTOR inhibitors, suggesting a baseline resistance. nih.govresearchgate.net Additionally, the genetic landscape of a tumor can be heterogeneous, with some cancer cells exhibiting mTORC1-independent growth, making them inherently resistant to mTORC1-targeted inhibition. nih.gov
The tumor microenvironment also plays a critical role. Conditions such as hypoxia (low oxygen) and acidity, which are common in solid tumors, can inhibit mTORC1 activity. nih.gov This leads to regions within the tumor that are resistant to mTORC1 inhibitors because their growth is already independent of this pathway. nih.gov Furthermore, the loss of tumor suppressor genes like PTEN, which negatively regulates the PI3K/Akt pathway upstream of mTOR, can lead to such strong activation of the signaling cascade that it overcomes the inhibitory effects of the drug. nih.govfrontiersin.org
Acquired Resistance Mechanisms to this compound
Acquired resistance develops in initially sensitive tumors after a period of treatment. This evolution is driven by the selective pressure of the drug, leading to the emergence of resistant cancer cell populations through various molecular mechanisms.
Activation of Upstream Bypass Pathways (e.g., PI3K/AKT, MAPK/ERK)
A predominant mechanism of acquired resistance is the activation of alternative signaling pathways that bypass the mTOR blockade. Inhibition of mTORC1 can disrupt negative feedback loops, leading to the hyperactivation of upstream signaling molecules. aacrjournals.orgnih.gov
PI3K/AKT Pathway: mTORC1 normally suppresses the PI3K/AKT pathway via a negative feedback loop involving S6K1 and insulin (B600854) receptor substrate-1 (IRS-1). aacrjournals.orgopenaccessjournals.com When mTORC1 is inhibited, this feedback is released, leading to increased IRS-1 levels, subsequent PI3K activation, and a surge in AKT phosphorylation. aacrjournals.orgnih.gov This reactivation of AKT can promote cell survival and proliferation, counteracting the effects of the mTOR inhibitor. aacrjournals.orgnih.gov This phenomenon has been observed in various cancer cell lines and in patient tumor samples. jci.orgoncotarget.com
MAPK/ERK Pathway: Similarly, mTORC1 inhibition can lead to the activation of the MAPK/ERK pathway. jci.orgnih.gov This crosstalk is also mediated by the release of negative feedback mechanisms. mdpi.com Studies have shown increased ERK phosphorylation in tumor samples from patients treated with mTOR inhibitors. nih.govjci.org The activation of this parallel survival pathway can sustain tumor growth despite the inhibition of mTOR. jci.org The combination of mTOR and MEK inhibitors has shown enhanced anti-tumor effects in preclinical models, underscoring the importance of this resistance mechanism. jci.orgoncotarget.com
Mutations within mTOR or Associated Signaling Components
Secondary mutations in the drug's target are a classic mechanism of acquired resistance. In the context of mTOR inhibitors, mutations can occur within the mTOR protein itself.
Mutations in the FRB domain: Allosteric mTOR inhibitors like rapamycin (B549165) and its analogs (rapalogs) bind to the FKBP12-rapamycin-binding (FRB) domain of mTOR. nih.gov Acquired mutations in this domain can disrupt the binding of the inhibitor, rendering it ineffective. nih.govfrontiersin.org Such mutations have been identified in cancer cell lines made resistant to rapamycin and in patients who have relapsed on everolimus (B549166) therapy. nih.govnih.gov
Mutations in the Kinase Domain: For ATP-competitive mTOR inhibitors, resistance can arise from mutations in the kinase domain. nih.govfrontiersin.org These mutations can confer a hyperactive state to the mTOR kinase, making it resistant to inhibition. nih.govfrontiersin.org Interestingly, some of these kinase domain mutations have also been found in treatment-naïve patients, indicating they can also be a source of intrinsic resistance. nih.govnih.gov
| Mutation Type | Location | Effect | Resistance to | Reference |
| FRB Domain Mutations | A2034V, F2108L | Disrupts inhibitor binding | Rapalogs (e.g., Rapamycin, Everolimus) | nih.govnih.gov |
| Kinase Domain Mutations | M2327I | Induces kinase hyperactivity | ATP-competitive mTOR inhibitors | nih.govfrontiersin.orgnih.gov |
Functional Alterations in Downstream Signaling Nodes
Resistance can also emerge from changes in the signaling components downstream of mTOR. The mTORC1 pathway regulates cell growth and proliferation primarily through two key effectors: S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). springermedizin.de
Inhibition of mTORC1 does not always lead to complete suppression of all its downstream targets. nih.gov For example, mTORC1-mediated phosphorylation of 4E-BP1 can be partially resistant to rapalogs. nih.gov Furthermore, some cancer cells may lack key downstream effectors like 4EBP1. plos.org In such cases, even potent active-site mTOR inhibitors may fail to induce apoptosis because the crucial link to the regulation of protein translation is missing. plos.org This highlights the importance of the downstream signaling context in determining drug sensitivity.
Adaptive Responses and Feedback Loops that Circumvent this compound Activity
Cancer cells exhibit remarkable plasticity, often adapting to targeted therapies through complex feedback mechanisms. As discussed previously, the inhibition of mTORC1 can relieve several negative feedback loops, leading to the activation of pro-survival pathways like PI3K/AKT and MAPK/ERK. aacrjournals.orgnih.govjci.org
This adaptive response is a dynamic process. The initial inhibition of mTOR may lead to a temporary halt in proliferation, but the subsequent activation of bypass pathways can allow the cancer cells to resume growth. openaccessjournals.com This feedback activation is a critical mechanism of resistance that limits the long-term efficacy of mTOR inhibitors when used as monotherapy. openaccessjournals.comonclive.com The co-inhibition of both mTOR and the reactivated bypass pathways is a promising strategy to overcome this adaptive resistance. onclive.comtandfonline.com
Development and Characterization of Preclinical Resistance Models to this compound
To study the mechanisms of resistance and develop strategies to overcome them, robust preclinical models are essential. These models are typically generated by exposing cancer cell lines to gradually increasing concentrations of the mTOR inhibitor over a prolonged period. nih.govnih.gov
For example, MCF-7 breast cancer cells have been made resistant to both rapamycin and the ATP-competitive inhibitor AZD8055 through long-term culture with the drugs. nih.gov Subsequent genomic sequencing of these resistant cell lines revealed the specific mTOR mutations responsible for the resistance phenotype. nih.gov
Another approach involves using cancer cell lines that are known to be intrinsically resistant to mTOR inhibitors, such as those with specific genetic backgrounds (e.g., PTEN loss or KRAS mutations). nih.govoncotarget.com Xenograft models, where human tumors are grown in immunodeficient mice, are also invaluable for studying resistance in a more complex in vivo environment. frontiersin.orgnih.gov These models allow for the testing of combination therapies aimed at overcoming resistance. jci.orgmdpi.com
Characterization of these resistance models involves a multi-pronged approach, including:
Genomic and transcriptomic analysis to identify mutations and changes in gene expression. oncotarget.com
Proteomic analysis to assess changes in protein levels and phosphorylation states of key signaling molecules. hematologyandoncology.net
Metabolic profiling to understand how cellular metabolism is altered in resistant cells. oncotarget.commdpi.com
These preclinical models are instrumental in identifying biomarkers that can predict which patients are likely to respond to mTOR inhibitors and in developing the next generation of therapies to combat resistance. researchgate.netfrontiersin.org
Combination Strategies Involving Mtor Inhibitor 11 in Preclinical Research
Rationale for Synergistic Approaches with mTOR Inhibitor-11
The central rationale for employing combination therapies with this compound stems from the intricate and interconnected nature of cellular signaling pathways that drive cancer progression. The mTOR pathway is a critical regulator of cell growth, proliferation, and survival. nih.gov However, its inhibition can trigger feedback loops and activate alternative survival pathways, thereby limiting the inhibitor's effectiveness. nih.govplos.org
Preclinical studies have consistently shown that targeting only the mTORC1 complex, as is the case with rapalogs, can lead to the feedback activation of the PI3K/AKT pathway via mTORC2, as well as the MAPK/ERK pathway. nih.govplos.orgoncotarget.com This feedback activation can counteract the anti-proliferative effects of mTORC1 inhibition. Therefore, a key strategy is to combine this compound with agents that can block these escape routes.
Furthermore, cancer is a multifaceted disease characterized by various hallmarks, including sustained proliferative signaling, evasion of growth suppressors, resistance to cell death, induction of angiogenesis, and activation of invasion and metastasis. nih.gov A single-agent therapy targeting only one aspect of this complex biology is often insufficient. By combining this compound with drugs that target other critical cancer-promoting processes, a more comprehensive and effective therapeutic attack can be mounted. This multi-pronged approach aims to induce synthetic lethality, where the combination of two drugs is significantly more effective than the additive effects of each drug alone.
Preclinical Evaluation of this compound in Combination with Other Targeted Agents
Preclinical research has explored the synergistic potential of mTOR inhibitors in combination with a variety of other targeted agents, demonstrating enhanced anti-tumor activity in numerous cancer models.
PI3K/AKT Pathway Inhibitors
The PI3K/AKT/mTOR pathway is one of the most frequently dysregulated signaling cascades in human cancers. frontiersin.orgmdpi.com Since mTOR is a downstream effector of PI3K/AKT signaling, the simultaneous inhibition of multiple nodes in this pathway is a logical and widely explored combination strategy. mdpi.comaacrjournals.org
Preclinical studies have demonstrated that combining an mTOR inhibitor with a PI3K inhibitor or a dual PI3K/mTOR inhibitor can lead to a more profound and sustained inhibition of the pathway, overcoming the feedback activation of AKT that often occurs with mTORC1 inhibition alone. plos.orgaacrjournals.org This combination has shown synergistic effects in reducing cell proliferation and inducing apoptosis in various cancer cell lines. plos.org For instance, the combination of a PI3K inhibitor and an mTOR inhibitor has been shown to be more effective at inducing G1 cell cycle arrest. plos.org
Table 1: Preclinical Studies of mTOR Inhibitors with PI3K/AKT Pathway Inhibitors
| Cancer Model | mTOR Inhibitor | PI3K/AKT Inhibitor | Observed Synergistic Effects |
|---|---|---|---|
| Lymphoma | Not Specified | PQR309 (dual PI3K/mTOR inhibitor) | Antitumor activity as a single agent and in combination. aacrjournals.org |
| Glioblastoma | Not Specified | Dual PI3K-mTOR inhibitors | Promising results in preclinical studies. mdpi.com |
| Endometrial Carcinoma | Temsirolimus (B1684623) | BEZ235 (dual PI3K/mTOR inhibitor), ZSTK474 (PI3K inhibitor) | Synergistic decrease in cell proliferation and induction of G1 cell cycle arrest. plos.org |
| Breast Cancer | Not Specified | Buparlisib, Pictilisib (Pan-PI3Ki) | Overcoming resistance to anti-HER2 therapy. frontiersin.org |
| Aggressive B-cell non-Hodgkin lymphomas | Not Specified | PF-04691502 (dual PI3K/mTOR inhibitor) | Potent suppression of cell proliferation and induction of G1 cell cycle arrest and apoptosis. spandidos-publications.com |
MAPK/ERK Pathway Inhibitors
The MAPK/ERK pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Cross-talk between the PI3K/AKT/mTOR and MAPK/ERK pathways is well-documented, and the inhibition of one pathway can lead to the compensatory activation of the other. mdpi.comnih.gov This provides a strong rationale for the dual blockade of both pathways.
Preclinical studies have shown that combining an mTOR inhibitor with a MEK inhibitor (which acts on the MAPK/ERK pathway) can result in synergistic anti-tumor effects. mdpi.comresearchgate.net This combination has been shown to be effective in various cancer models, including those with RAS mutations, where the MAPK/ERK pathway is often constitutively active. mdpi.com For example, in preclinical models of neuroblastoma and prostate cancer, the combination of an mTOR inhibitor and a MEK inhibitor led to enhanced growth inhibition and apoptosis. mdpi.comresearchgate.net
Table 2: Preclinical Studies of mTOR Inhibitors with MAPK/ERK Pathway Inhibitors
| Cancer Model | mTOR Inhibitor | MAPK/ERK Inhibitor | Observed Synergistic Effects |
|---|---|---|---|
| Thyroid Cancer | Not Specified | RAF265 (RAF inhibitor) | Strongly growth inhibitory in vitro and in vivo. aacrjournals.org |
| Neuroblastoma | Trametinib (MEK inhibitor) | Ganitumab (IGF1R antibody) | Synergistic suppression of cell proliferation and induction of apoptosis. mdpi.com |
| Prostate Cancer | Rapamycin (B549165) | PD0325901 (MEK inhibitor) | Inhibition of cell growth and tumor growth, particularly in androgen-independent tumors. researchgate.net |
| Colorectal Cancer | INK-128 | MEK-162 | Enhanced cytotoxicity and inhibition of tumor growth. tandfonline.com |
| Renal Cell Carcinoma | XL388 | MEK162, AZD-6244 | Potentiated cytotoxicity. oncotarget.com |
Cell Cycle Regulators
The mTOR pathway plays a pivotal role in cell cycle progression, primarily by promoting the transition from the G1 to the S phase. nih.govaacrjournals.org Inhibition of mTOR can lead to cell cycle arrest, typically in the G1 phase. aacrjournals.orgashpublications.org Combining mTOR inhibitors with agents that target other aspects of the cell cycle machinery, such as cyclin-dependent kinase (CDK) inhibitors, represents a promising strategy to enhance anti-proliferative effects.
Preclinical evidence suggests that the combination of an mTOR inhibitor with a CDK4/6 inhibitor can lead to synergistic growth inhibition in various cancer models. mdpi.com For instance, in preclinical models of sarcoma and endometrial cancer, the mTOR inhibitor ridaforolimus (B1684004) was shown to induce G1 to S-phase arrest. aacrjournals.org Furthermore, in acute lymphoblastic leukemia models, mTOR inhibitors were found to be synergistic with methotrexate, a drug that interferes with DNA synthesis, leading to durable remissions. ashpublications.org
Anti-angiogenic Agents
Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. nih.gov The mTOR pathway is a key regulator of angiogenesis, partly through its control of the hypoxia-inducible factor 1-alpha (HIF-1α) and vascular endothelial growth factor (VEGF). nih.gov Therefore, combining mTOR inhibitors with other anti-angiogenic agents offers a dual-pronged attack on the tumor vasculature.
Preclinical studies have demonstrated that combining mTOR inhibitors with anti-VEGF agents or other tyrosine kinase inhibitors that target VEGF receptors can lead to enhanced anti-angiogenic and anti-tumor effects. nih.gov For example, the combination of an mTOR inhibitor with sorafenib (B1663141) or sunitinib, which target VEGF receptors, showed significant activity in preclinical models. nih.gov Additionally, combining an mTOR inhibitor with methylnaltrexone, a peripheral-acting mu-opioid receptor antagonist, has been shown to synergistically inhibit VEGF-induced endothelial cell proliferation and migration. vascularcell.com
Autophagy Modulators
Autophagy is a cellular process of self-digestion that can have a dual role in cancer. It can act as a tumor suppressor by removing damaged organelles and proteins, but it can also promote tumor cell survival under conditions of stress, such as those induced by chemotherapy. imrpress.commdpi.com Inhibition of the mTOR pathway is a potent inducer of autophagy. tandfonline.comnih.gov This therapy-induced autophagy is often a cytoprotective mechanism that allows cancer cells to survive, thereby representing a mechanism of resistance to mTOR inhibitors. imrpress.comtandfonline.com
This has led to the preclinical investigation of combining mTOR inhibitors with autophagy inhibitors, such as hydroxychloroquine (B89500) (HCQ). The rationale is that by blocking this survival pathway, the cytotoxic effects of the mTOR inhibitor can be enhanced. tandfonline.com Preclinical models have shown that the combination of an mTOR inhibitor like temsirolimus with HCQ can augment cell death. tandfonline.com Conversely, some studies suggest that in certain contexts, enhancing autophagy could sensitize tumors to therapy. researchgate.net Therefore, the role of autophagy modulation in combination with mTOR inhibitors is complex and may be context-dependent.
Table 3: Preclinical Studies of mTOR Inhibitors with Autophagy Modulators
| Cancer Model | mTOR Inhibitor | Autophagy Modulator | Observed Effects |
|---|---|---|---|
| Advanced Solid Malignancies/Melanoma | Temsirolimus | Hydroxychloroquine (inhibitor) | Well tolerated, modulated autophagy, and had antitumor activity. tandfonline.com |
| Adenoid Cystic Carcinoma | Temsirolimus | Inducer | Temsirolimus induced autophagy. imrpress.com |
| General Cancer Models | Not Specified | Inducers | mTOR inhibitors combined with autophagy inducers significantly improved therapeutic outcomes. researchgate.net |
Combination of this compound with Chemotherapeutic Agents in Preclinical Models
There is no publicly available preclinical research detailing the combination of a specific compound named "this compound" with chemotherapeutic agents. While numerous studies have explored the synergistic effects of other mTOR inhibitors like everolimus (B549166), temsirolimus, and rapamycin with various chemotherapy drugs in cancer models, these findings cannot be attributed to "this compound". nih.govhaematologica.orgresearchgate.net
Molecular Basis of Synergy and Antagonism in Preclinical Combination Therapies with this compound
Without preclinical data on combination therapies involving "this compound," the molecular basis for any potential synergy or antagonism cannot be determined. In general, the synergistic effects of combining mTOR inhibitors with other cancer therapies often stem from targeting multiple, non-redundant signaling pathways crucial for cancer cell growth, proliferation, and survival. nih.goviiarjournals.org For example, the interplay between the PI3K/Akt/mTOR pathway and other signaling cascades like the MAPK/ERK pathway is a common area of investigation for combination strategies. mdpi.comnih.gov Antagonism can arise from various mechanisms, including negative feedback loops where the inhibition of one pathway leads to the compensatory activation of another. cancernetwork.com However, without specific experimental results for "this compound," any discussion of its molecular interactions in combination therapies would be purely speculative.
Structure Activity Relationships Sar and Design Principles for Mtor Inhibitor 11 Analogs
Key Structural Determinants Governing mTOR Inhibitor-11 Potency and Selectivity
The core structure of this compound, 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h] harvard.edumdpi.comnaphthyridin-2(1H)-one, is a derivative of Torin1. The journey from Torin1 to Torin2 and its analogs involved systematic modifications to enhance potency, selectivity, and pharmacokinetic properties.
The benzo[h] harvard.edumdpi.comnaphthyridin-2(1H)-one scaffold is essential for the inhibitory activity. Modifications at the 1- and 9-positions of this core structure have profound effects on the inhibitor's potency and selectivity against mTOR and the structurally related phosphoinositide 3-kinases (PI3Ks). For instance, the replacement of a metabolically unstable 4-amino-phenylpiperazine moiety in Torin1 with a phenyl group led to analogs with improved metabolic stability while retaining potency. oncotarget.com
In the case of this compound, the presence of a 6-aminopyridin-3-yl group at the 9-position is a key determinant of its potent mTOR inhibitory activity. However, this specific substitution also leads to significant inhibitory activity against PI3K, highlighting a challenge in achieving high selectivity. mit.edu The trifluoromethyl group at the 3-position of the phenyl ring attached to the 1-position of the core scaffold is also crucial. Removal of this group can lead to a decrease in potency. nih.gov Steric hindrance at this position is not well-tolerated, as bulkier substituents like an isopropyl group result in a significant loss of activity. nih.gov
Table 1: Structure-Activity Relationship of this compound Analogs
| Compound | R1 (Position 1) | R2 (Position 9) | mTOR IC50 (nM) | PI3Kα IC50 (nM) | Cellular p-S6K (T389) IC50 (nM) | Reference |
|---|---|---|---|---|---|---|
| Torin1 | -C6H4-4-NH-piperazin-1-yl-CO-CH2CH3 | -quinolin-3-yl | 2 | 1800 | 2 | oncotarget.com |
| This compound | -C6H4-3-CF3 | -pyridin-3-yl-6-amino | Potent | Higher PI3K activity | - | mit.edu |
| Torin2 | -C6H4-3-CF3 | -pyridin-3-yl-6-amino | 0.5 | 200 | 0.25 | mit.eduresearchgate.net |
| Analog 46 | -C6H5 | -pyridin-3-yl-6-amino | 40 | - | - | nih.gov |
| Analog 49 | -C6H4-3-CH3 | -pyridin-3-yl-6-amino | 20 | - | - | nih.gov |
| Analog 51 | -C6H4-3-iPr | -pyridin-3-yl-6-amino | >140 | - | - | nih.gov |
| Analog 12 | -C6H4-3-CF3 | -pyrimidin-5-yl-2-amino | Potent | Higher PI3K activity | - | mit.edu |
| Analog 14 | -C6H4-3-CF3 | -7-azo-indol-4-yl | Potent | Significant PI3K activity | - | mit.edu |
IC50 values represent the concentration required for 50% inhibition.
Rational Design and Synthesis of this compound Derivatives
The rational design of this compound derivatives aims to optimize the balance between mTOR potency and selectivity over PI3Ks, while also improving drug-like properties such as solubility and metabolic stability. Computational methods like three-dimensional quantitative structure-activity relationship (3D-QSAR) and molecular docking are employed to understand the binding modes and guide the design of new analogs. ijpsonline.com
The synthesis of the benzo[h] harvard.edumdpi.comnaphthyridin-2(1H)-one scaffold typically involves a multi-step process. A common strategy begins with a substituted quinoline (B57606), which undergoes a series of reactions including nucleophilic aromatic substitution, reduction, oxidation, and olefination to construct the tricyclic core. The final step often involves a palladium-mediated Suzuki coupling to introduce various aryl or heteroaryl groups at the 9-position. nih.govnih.gov
For example, the synthesis of Torin2 analogs can start from (Z)-ethyl 3-(6-bromo-4-chloroquinolin-3-yl)acrylate. This intermediate is first treated with a substituted aniline (B41778), such as 3-(trifluoromethyl)aniline, followed by an intramolecular cyclization and a subsequent Suzuki coupling with a boronic ester, like 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine, to yield the final product. nih.gov This divergent synthetic route allows for the facile generation of a library of analogs with diverse substitutions at the 1- and 9-positions for SAR studies.
Optimization of Binding Affinity and Target Engagement through Chemical Modification
Optimization of binding affinity and target engagement is achieved through meticulous chemical modifications of the lead compound. For this compound and its analogs, modifications are focused on the substituents at the 1- and 9-positions of the benzo[h] harvard.edumdpi.comnaphthyridin-2(1H)-one core.
Docking studies suggest that the nitrogen atom in the quinoline or pyridine (B92270) ring at the 9-position can form a crucial hydrogen bond with the kinase hinge region residue Val2240. nih.gov The nature of the substituent at the 9-position significantly influences selectivity. While the 6-aminopyridin-3-yl group of this compound confers potent mTOR inhibition, it also leads to off-target PI3K activity. Exploration of other heteroaromatic systems at this position is a key strategy to enhance selectivity. For instance, replacing the quinoline side chain with pyrazole (B372694) or methyl pyrazole has been shown to reduce activity, indicating the importance of the specific heteroaromatic system for optimal binding. mit.edu
Modifications at the 1-position, specifically on the phenyl ring, are also critical. The 3-trifluoromethyl substituent is important for potency, and its replacement with other groups like methyl can slightly alter the activity profile. nih.gov The goal of these modifications is to identify substituents that can enhance interactions with the mTOR active site while minimizing interactions with the active sites of other kinases, particularly PI3Ks.
Preclinical Evaluation of Novel this compound Analogs for Improved Efficacy
Novel analogs of this compound, particularly its close relative Torin2, have undergone extensive preclinical evaluation in various cancer models. These studies aim to assess their in vitro and in vivo efficacy, as well as their pharmacodynamic and pharmacokinetic properties.
In vitro studies have demonstrated that Torin2 potently inhibits the proliferation of a wide range of cancer cell lines. researchgate.net It effectively blocks the phosphorylation of downstream targets of both mTORC1 (e.g., S6K and 4E-BP1) and mTORC2 (e.g., Akt at Ser473). researchgate.net Treatment with Torin2 has been shown to induce cell cycle arrest and apoptosis in cancer cells. oncotarget.com
Table 2: Preclinical Evaluation of Torin2 (a close analog of this compound)
| Cancer Model | Study Type | Key Findings | Reference |
|---|---|---|---|
| Anaplastic Thyroid Cancer | In vivo (metastatic mouse model) | Inhibited tumor growth and metastasis; prolonged overall survival. | oncotarget.com |
| Glioblastoma | In vivo (xenograft model) | Efficacious at a dose of 20 mg/kg; good pharmacodynamic inhibition of mTOR downstream effectors. | nih.gov |
| Hepatocellular Carcinoma | In vitro (cell lines) | Suppressed cell growth and survival; induced apoptosis and autophagy. | spandidos-publications.com |
| KRAS-driven Lung Cancer | In vivo (mouse model) | Significant growth inhibition when combined with MEK inhibitor AZD6244. | harvard.edu |
| Various Cancer Cell Lines | In vitro | Potent anti-proliferative activity. | researchgate.net |
Future Directions and Unaddressed Research Questions for Mtor Inhibitor 11
As a modulator of the critical mTOR signaling pathway, mTOR inhibitor-11 holds significant potential, but its journey from a promising compound to a well-understood chemical probe or therapeutic agent requires addressing several key research questions. The following sections outline the crucial future directions and unaddressed areas of preclinical research necessary to fully characterize this inhibitor.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
